N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide is a complex organic compound that falls under the category of pharmaceuticals and biologically active molecules. It is characterized by a unique molecular structure that includes a piperazine moiety and a tricyclic system, which contribute to its potential biological activities.
This compound is referenced in various chemical databases, including PubChem and the RCSB Protein Data Bank. Its intricate structure suggests it may have been synthesized for research purposes, particularly in the fields of medicinal chemistry and drug development.
The compound can be classified as an organic amide due to the presence of an acetamide group. Additionally, its structural features indicate it may exhibit properties typical of alkaloids or other bioactive compounds.
The synthesis of N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide involves multiple steps that typically include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) would depend on the exact synthetic pathway chosen.
The molecular formula for this compound is , indicating a complex arrangement with multiple functional groups. The structure can be represented using various chemical notation systems such as SMILES or InChI:
Cc1c(c2ccccc2[nH]1)C3=C(C(=O)NC3=O)c4c(n(c5c4cccc5)CCCN(C)C)CInChI=1S/C27H28N4O2/c1-16-22(18-10-5-7-12-20(18)28-16)24-25(27(33)29-26(24)32)23-17(2)31(15-9-14-30(3)4)21-13-8-6-11-19(21)23/h5-8,10-13,28H,9,14-15H2,1-4H3,(H,29,32,33)The compound has a molecular weight of approximately 440.537 g/mol and contains 61 atoms with no chiral centers.
N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide can undergo various chemical reactions typical for amides and nitrogen-containing compounds:
Each reaction would require specific conditions such as catalysts or solvents to facilitate the transformation.
The compound is expected to be a solid at room temperature due to its complex structure and high molecular weight. Specific melting points or boiling points would require empirical determination.
Chemical properties include:
Relevant data can be derived from standard chemical databases and empirical studies.
N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y}ethyl)piperazin-1-yl]acetamide has potential applications in:
Further research is necessary to fully elucidate its biological activities and therapeutic potential based on its unique structural characteristics.
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2